molecular formula C9H11NO5 B1448321 (3,6-Dimethoxy-2-nitrophenyl)methanol CAS No. 773869-81-1

(3,6-Dimethoxy-2-nitrophenyl)methanol

Cat. No. B1448321
M. Wt: 213.19 g/mol
InChI Key: VWGITNTZWHALGM-UHFFFAOYSA-N
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Description

“(3,6-Dimethoxy-2-nitrophenyl)methanol” is an organic compound with the molecular formula C9H11NO5 . It has a molecular weight of 213.19 and is a solid in its physical form .


Molecular Structure Analysis

The InChI code for “(3,6-Dimethoxy-2-nitrophenyl)methanol” is 1S/C9H11NO5/c1-14-7-3-4-8(15-2)9(10(12)13)6(7)5-11/h3-4,11H,5H2,1-2H3 . This indicates that the molecule consists of a phenyl ring with methoxy groups at the 3 and 6 positions, a nitro group at the 2 position, and a methanol group attached to the phenyl ring.


Physical And Chemical Properties Analysis

“(3,6-Dimethoxy-2-nitrophenyl)methanol” is a solid with a melting point of 143 - 146 degrees Celsius .

Scientific Research Applications

  • Application Summary : This compound is used in the creation of photo-responsive drug delivery systems. These systems are designed to release drugs in a controlled manner in response to specific stimuli, in this case, light. The compound “(3,6-Dimethoxy-2-nitrophenyl)methanol” is used as a pendant on the pullulan backbone of an amphiphilic copolymer .
  • Methods of Application/Experimental Procedures : The hydrophobicity of the conjugated nitrophenyl components in the amphiphiles enables their self-assembly with the hydrophobic chemotherapeutic drug (doxorubicin) as the internal drug reservoirs, whereas the hydrophilic pullulan segments existed as the biocompatible surroundings . Upon photo-illumination, the carbamate linkage was susceptible to cleavage for departure of the nitrophenyl components from the pullulan backbone owing to the photo-responsive nitrophenyl moieties .
  • Results/Outcomes : The nitrophenyl components transformed into water-soluble aldehyde-terminalized nitrosophenyl derivatives, leading to structural disassembly and liberation of the cytotoxic doxorubicin payloads . The IC50 (half maximal inhibitory concentration) index of the constructed doxorubicin delivery systems was determined to be approximately 1.0 μg/mL upon photo-illumination, in contrast to an IC50 index of 5.6 μg/mL in the absence of photo-illumination .

Safety And Hazards

The safety information for “(3,6-Dimethoxy-2-nitrophenyl)methanol” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Relevant Papers I found some references to “(3,6-Dimethoxy-2-nitrophenyl)methanol” in the literature , but without more specific information, it’s difficult to provide a detailed analysis of these papers.

properties

IUPAC Name

(3,6-dimethoxy-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-14-7-3-4-8(15-2)9(10(12)13)6(7)5-11/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGITNTZWHALGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,6-Dimethoxy-2-nitrophenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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